molecular formula C13H9ClN4O4S B2353775 N-(1H-1,3-benzodiazol-2-yl)-4-chloro-2-nitrobenzene-1-sulfonamide CAS No. 1024448-58-5

N-(1H-1,3-benzodiazol-2-yl)-4-chloro-2-nitrobenzene-1-sulfonamide

Cat. No.: B2353775
CAS No.: 1024448-58-5
M. Wt: 352.75
InChI Key: ISLNNYHUXDNIMC-UHFFFAOYSA-N
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Description

N-(1H-1,3-benzodiazol-2-yl)-4-chloro-2-nitrobenzene-1-sulfonamide is a complex organic compound that features a benzimidazole ring fused with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,3-benzodiazol-2-yl)-4-chloro-2-nitrobenzene-1-sulfonamide typically involves the reaction of 2-aminobenzimidazole with 4-chloro-2-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,3-benzodiazol-2-yl)-4-chloro-2-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1H-1,3-benzodiazol-2-yl)-4-chloro-2-nitrobenzene-1-sulfonamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-benzimidazol-2-yl)-2-bromoethanone
  • 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine
  • N-benzylidene-4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine

Uniqueness

N-(1H-1,3-benzodiazol-2-yl)-4-chloro-2-nitrobenzene-1-sulfonamide is unique due to the presence of both a benzimidazole ring and a sulfonamide group. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound in medicinal chemistry and other scientific research fields .

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-4-chloro-2-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN4O4S/c14-8-5-6-12(11(7-8)18(19)20)23(21,22)17-13-15-9-3-1-2-4-10(9)16-13/h1-7H,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLNNYHUXDNIMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NS(=O)(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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